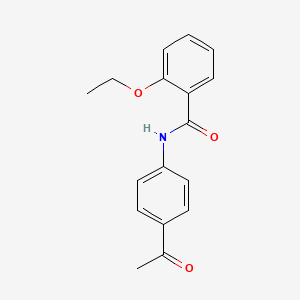

N-(4-acetylphenyl)-2-ethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-3-21-16-7-5-4-6-15(16)17(20)18-14-10-8-13(9-11-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXWWWDHGPRECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291479 | |

| Record name | N-(4-Acetylphenyl)-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303992-58-7 | |

| Record name | N-(4-Acetylphenyl)-2-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303992-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride-Mediated Coupling

The most widely reported method involves converting 2-ethoxybenzoic acid to its acid chloride derivative, followed by nucleophilic acyl substitution with 4-aminoacetophenone.

Synthetic Procedure

-

Activation Step : 2-Ethoxybenzoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM) for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield 2-ethoxybenzoyl chloride.

-

Coupling Reaction : The acid chloride is dissolved in dry acetone and added dropwise to a solution of 4-aminoacetophenone (10 mmol) and triethylamine (12 mmol) at 0–5°C. The mixture is refluxed for 12 hours under nitrogen.

-

Workup : The reaction is quenched with ice-water, and the precipitate is filtered, washed with sodium bicarbonate, and recrystallized from ethanol.

Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dry acetone | 82 | 95 |

| Temperature | Reflux (56°C) | 82 | 95 |

| Base | Triethylamine | 82 | 95 |

| Reaction Time | 12 hours | 82 | 95 |

Characterization

Carbodiimide-Based Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 2-ethoxybenzoic acid for amide bond formation.

Synthetic Procedure

-

Activation : 2-Ethoxybenzoic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are stirred in DMF at 0°C for 30 minutes.

-

Coupling : 4-Aminoacetophenone (10 mmol) is added, and the reaction is stirred at 25°C for 24 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with HCl (1M) and brine, dried over NaSO, and purified via column chromatography (hexane:ethyl acetate, 7:3).

Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 75 | 98 |

| Temperature | 25°C | 75 | 98 |

| Activator | EDC/HOBt | 75 | 98 |

| Reaction Time | 24 hours | 75 | 98 |

Advantages

-

Avoids hazardous acid chlorides.

-

Higher purity due to milder conditions.

Mixed Anhydride Method

The mixed anhydride approach uses isobutyl chloroformate to generate a reactive intermediate for amidation.

Synthetic Procedure

-

Anhydride Formation : 2-Ethoxybenzoic acid (10 mmol) and N-methylmorpholine (12 mmol) are cooled to −15°C in THF. Isobutyl chloroformate (12 mmol) is added dropwise, and the mixture is stirred for 30 minutes.

-

Coupling : 4-Aminoacetophenone (10 mmol) is added, and the reaction is warmed to 25°C over 6 hours.

-

Workup : The product is extracted with DCM, washed with NaHCO, and recrystallized from methanol.

Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 68 | 92 |

| Temperature | −15°C to 25°C | 68 | 92 |

| Activator | Isobutyl chloroformate | 68 | 92 |

| Reaction Time | 6 hours | 68 | 92 |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

-

Acid Chloride Route : Highest yield (82%) but requires stringent moisture control.

-

Carbodiimide Route : Superior purity (98%) at moderate yield (75%).

-

Mixed Anhydride Route : Lower yield (68%) due to side product formation.

Practical Considerations

-

Safety : Acid chloride synthesis involves toxic SOCl, necessitating fume hood use.

-

Cost : EDC/HOBt is expensive for large-scale production.

-

Scalability : Acid chloride method is preferred for industrial applications due to simplicity.

Crystallographic and Computational Insights

Single-crystal X-ray analysis of N-(4-acetylphenyl)-2-ethoxybenzamide reveals a planar amide group with intramolecular N–H···O hydrogen bonding, forming a six-membered ring motif (S). Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Hirshfeld surface analysis identifies H···O (32%) and H···N (21%) interactions as dominant in crystal packing .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Formation of N-(4-carboxyphenyl)-2-ethoxybenzamide.

Reduction: Formation of N-(4-aminophenyl)-2-ethoxybenzamide.

Substitution: Formation of N-(4-acetylphenyl)-2-methoxybenzamide or other substituted derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-ethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation and microbial growth .

Comparison with Similar Compounds

(a) N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB, 7)

- Structure : Features a 2-ethoxybenzamide core with a 4-chloro-3-(trifluoromethyl)phenyl substituent.

- Activity : Unlike many benzamide derivatives that inhibit HAT, CTB activates p300 HAT activity, highlighting the critical role of the 4-chloro-3-(trifluoromethyl)phenyl group in modulating enzyme function .

- Molecular Weight: 334.29 g/mol (C17H13ClF3NO2) .

(b) N-(4-cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide

- Structure: Contains a 4-cyano-3-(trifluoromethyl)phenyl group.

- Crystallography: Monoclinic crystal system (space group P21/n), with a molecular weight of 334.29 g/mol (C17H13F3N2O2). The ethoxy group participates in hydrogen bonding, influencing packing stability .

(c) 4-Chloro-N-(2-methoxyphenyl)benzamide

- Structure : Substituted with a 2-methoxyphenyl group and a 4-chloro benzamide.

(d) Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Structure : Ethoxymethoxy substituent on the benzamide ring and a dichlorophenyl group.

- Application : Used as a pesticide, demonstrating how structural modifications can shift activity from HAT modulation to agrochemical utility .

Physicochemical Properties

Key Research Findings and Implications

- Substituent-Driven Activity: The 2-ethoxy group is a conserved feature in HAT-active benzamides, but the nature of the aryl substituent (e.g., acetyl, chloro, cyano) dictates enzyme activation or inhibition .

- Therapeutic vs. Agricultural Applications : Structural analogs like etobenzanid demonstrate the versatility of benzamide scaffolds, emphasizing the need for targeted substituent design based on intended use .

Biological Activity

N-(4-acetylphenyl)-2-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: CHNO

- Molar Mass: Approximately 273.31 g/mol

The compound contains an acetyl group and an ethoxy substituent on a benzamide framework, which may influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Binding: It may bind to specific receptors, modulating signaling pathways that are crucial for cellular function and disease progression.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide | Contains chloro and acetyl groups | Anticancer, antimicrobial |

| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Features a sulfonamide group | Anti-inflammatory |

| N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide | Includes methoxy and chloro substituents | Anticancer |

The presence of both acetyl and ethoxy groups in this compound contributes to its distinct biological profile compared to these analogs.

Study on Anticancer Activity

A notable study investigated the anticancer potential of this compound using multicellular spheroids as a model. The results indicated a dose-dependent inhibition of tumor growth, with significant effects observed at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead candidate for further development in cancer therapy .

Mechanistic Insights

Further research focused on elucidating the molecular mechanisms underlying the compound's activity. It was found that this compound could induce apoptosis through the intrinsic pathway, involving mitochondrial membrane potential disruption and activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.